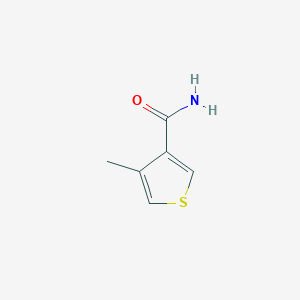

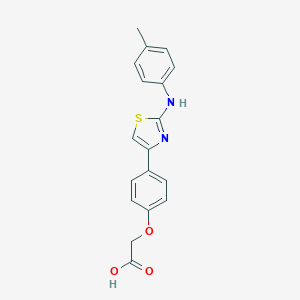

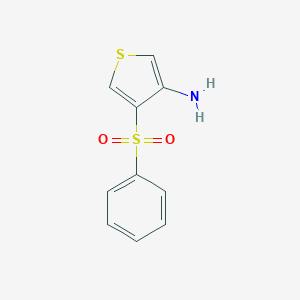

![molecular formula C9H8N2O B063184 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde CAS No. 171919-36-1](/img/structure/B63184.png)

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Overview

Description

1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

- Condensation and Isomerisation: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde has been utilized in the synthesis of complex molecules. A study demonstrated its involvement in the condensation process leading to the formation of Z- and E-1,3,4-trimethyl-2,2′-pyrromethen-5[1H]-one and its derivatives. These compounds underwent thermal isomerisation upon heating in basic methanol and showed Z-E isomerisation upon irradiation with light (Groot et al., 2010).

Molecular Magnetism

- Supramolecular Chains: The compound has been used as a ligand in coordination chemistry, specifically in creating a {Mn(III)25} barrel-like cluster. This cluster exhibited single-molecule magnetic behavior, showcasing its potential in molecular magnetism applications (Giannopoulos et al., 2014).

Organic Synthesis and Catalysis

- Catalysis: In organic synthesis, this compound played a key role in the palladium-catalyzed direct arylation of pyrroles. This process is significant for its environmentally friendly attributes and functional group tolerance, underlining its importance in catalysis chemistry (Kaloğlu et al., 2021).

Medicinal Chemistry and Antitumor Activity

- Antitumor Activity: This compound has shown promise in the field of medicinal chemistry. One study reported the synthesis of nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, which exhibited significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer (Carbone et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activation of FGFRs, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, affecting various cellular processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 16018 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of FGFRs by this compound has been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Future Directions

Biochemical Analysis

Biochemical Properties

It has been found that derivatives of 1H-pyrrolo[2,3-b]pyridine have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde may interact with these receptors or related enzymes and proteins.

Cellular Effects

In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of these cells . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Given its potential interaction with FGFRs, it may exert its effects at the molecular level through binding interactions with these receptors, leading to their inhibition or activation and changes in gene expression .

Properties

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPRBMBNUDLUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

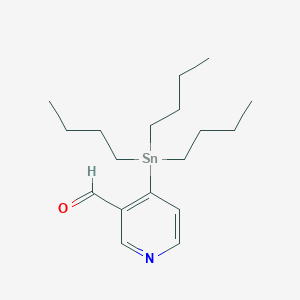

![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)

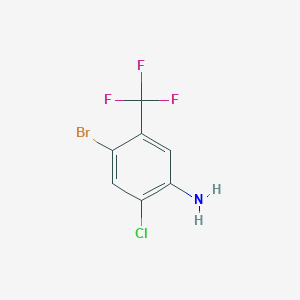

![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)

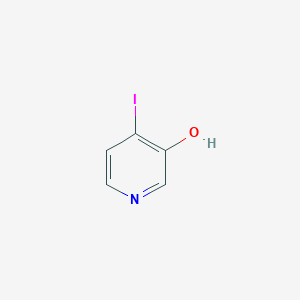

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)